

understanding the mass spectrum of 1,4-Dimethoxybenzene-d4

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Compound of Interest

Compound Name: 1,4-Dimethoxybenzene-d4

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An In-Depth Technical Guide to the Mass Spectrum of 1,4-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of **1,4- Dimethoxybenzene-d4** (CAS No. 21383-12-0), a deuterated isotopologue of **1,4-**Dimethoxybenzene.[1] This document is intended for professionals in research and development who utilize isotope-labeled compounds as internal standards in quantitative mass spectrometry-based assays or in mechanistic studies.[2] The guide covers the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for spectral acquisition, and visual diagrams to illustrate key processes.

Molecular Properties

1,4-Dimethoxybenzene-d4 is a stable, isotopically labeled version of 1,4-Dimethoxybenzene where the four hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. [1] This substitution results in a mass shift that is critical for its use as an internal standard. The key properties of both the deuterated and non-deuterated forms are summarized for comparison.



Property	1,4-Dimethoxybenzene 1,4-Dimethoxybenzene-		
Molecular Formula	C ₈ H ₁₀ O ₂	C8H6D4O2	
Molar Mass	138.16 g/mol [3][4][5]	142.20 g/mol	
CAS Number	150-78-7[3][4][5]	21383-12-0[1]	
Appearance	White crystalline solid[5]	White crystalline solid	
Boiling Point	212.6 °C[5]	Not specified, expected to be similar to undeuterated form	
Melting Point	54-56 °C[5]	Not specified, expected to be similar to undeuterated form	

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization is a standard technique for the analysis of volatile and semi-volatile organic compounds.[2][6] The mass spectrum of **1,4-Dimethoxybenzene-d4** is predicted based on the well-documented fragmentation of its undeuterated analogue. Strategic deuterium labeling is a classic method used to elucidate fragmentation pathways of organic ions.[7] The four deuterium atoms on the aromatic ring provide a distinct mass signature, allowing for clear differentiation from the non-labeled compound and aiding in the interpretation of fragment ions.

Predicted Mass Spectrum Data

The primary fragmentation of 1,4-Dimethoxybenzene involves the loss of a methyl group, followed by the loss of carbon monoxide.[6] For the d4 analogue, fragments retaining the aromatic ring will exhibit a +4 Da mass shift compared to the corresponding fragments of the unlabeled compound.

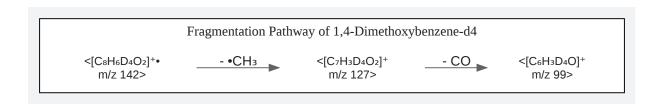


m/z (1,4- Dimethoxyben zene)	m/z (1,4- Dimethoxyben zene-d4)	Relative Intensity (Predicted)	Proposed Fragment	Formula
138	142	High	[M]+• (Molecular lon)	[C ₈ H ₆ D ₄ O ₂] ⁺ •
123	127	Very High (Base Peak)	[M - CH₃] ⁺	[C7H3D4O2] ⁺
95	99	Medium	[M - CH ₃ - CO] ⁺	[C ₆ H ₃ D ₄ O] ⁺
77	81	Low	[C ₆ D ₄ H] ⁺	[C ₆ D ₄ H] ⁺

Fragmentation Pathway

The fragmentation of **1,4-Dimethoxybenzene-d4** under electron ionization begins with the removal of an electron to form the molecular ion (m/z 142). The most favorable subsequent fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable oxonium ion (m/z 127), which is typically the base peak. This is followed by the neutral loss of a carbon monoxide (CO) molecule, resulting in a fragment at m/z 99. A minor fragment corresponding to the deuterated phenyl cation may also be observed at m/z 81.





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Caption: Primary El fragmentation pathway for 1,4-Dimethoxybenzene-d4.

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential. The following section details a typical methodology for the analysis of **1,4-Dimethoxybenzene-d4** using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation



- Stock Solution: Prepare a 1 mg/mL stock solution of **1,4-Dimethoxybenzene-d4** in a volatile solvent such as methanol or dichloromethane.
- Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 μg/mL), depending on instrument sensitivity.
- Calibration Standards: If using as an internal standard, spike the calibration standards and unknown samples with a fixed concentration of the 1,4-Dimethoxybenzene-d4 working solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the use of **1,4-Dimethoxybenzene-d4**, for instance, as an internal standard for quantifying aromatic compounds.[2]

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap analyzer).
- GC Conditions:
 - Column: 30 m x 0.25 mm ID x 0.25 μm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μL (splitless injection).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.







Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

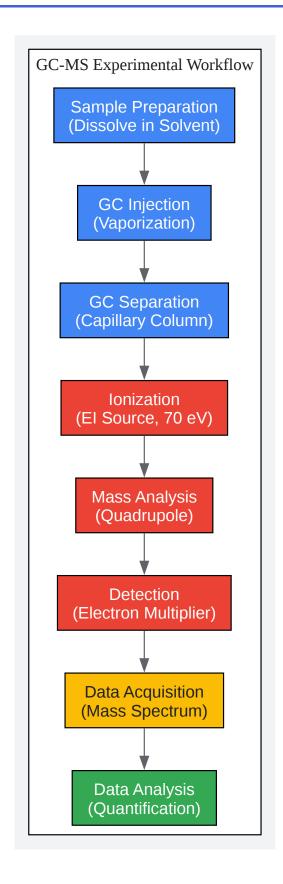
Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

 Acquisition Mode: Can be either full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

- SIM Ions for Quantification:
 - **1,4-Dimethoxybenzene-d4**: m/z 142 (quantifier), 127 (qualifier).
 - Target Analyte(s): Monitor characteristic ions for each target analyte.
- Data Analysis:
 - Identify the chromatographic peak for 1,4-Dimethoxybenzene-d4 based on its retention time and mass spectrum.
 - For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte.[2]





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Caption: A typical experimental workflow for GC-MS analysis.



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